molecular formula C21H30N4O5 B12212578 Ethyl 6-(2,4-dimethoxyphenyl)-2-(4-ethylpiperazin-1-yl)-4-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate

Ethyl 6-(2,4-dimethoxyphenyl)-2-(4-ethylpiperazin-1-yl)-4-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate

Cat. No.: B12212578
M. Wt: 418.5 g/mol
InChI Key: IOYDTSWBMBUVDA-UHFFFAOYSA-N
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Description

Ethyl 6-(2,4-dimethoxyphenyl)-2-(4-ethylpiperazin-1-yl)-4-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate is a tetrahydropyrimidine derivative characterized by a 1,4,5,6-tetrahydropyrimidine core with distinct substituents:

  • Position 2: A 4-ethylpiperazinyl group, which introduces nitrogen-rich moieties that may enhance solubility and biological interactions.
  • Position 6: A 2,4-dimethoxyphenyl group, contributing electron-donating methoxy substituents that influence electronic properties and lipophilicity.
  • Position 5: An ethyl carboxylate ester, critical for modulating pharmacokinetic properties such as metabolic stability.

Properties

Molecular Formula

C21H30N4O5

Molecular Weight

418.5 g/mol

IUPAC Name

ethyl 4-(2,4-dimethoxyphenyl)-2-(4-ethylpiperazin-1-yl)-6-oxo-4,5-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C21H30N4O5/c1-5-24-9-11-25(12-10-24)21-22-18(17(19(26)23-21)20(27)30-6-2)15-8-7-14(28-3)13-16(15)29-4/h7-8,13,17-18H,5-6,9-12H2,1-4H3,(H,22,23,26)

InChI Key

IOYDTSWBMBUVDA-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)C2=NC(C(C(=O)N2)C(=O)OCC)C3=C(C=C(C=C3)OC)OC

Origin of Product

United States

Preparation Methods

Formation of the Dihydropyrimidinone Core

The Biginelli reaction is adapted using:

  • 2,4-Dimethoxybenzaldehyde (1.2 equiv)

  • Ethyl acetoacetate (1.0 equiv)

  • Urea (1.5 equiv)

  • Catalyst : Trichlorosalicylic acid (10 mol%) in ethanol under reflux (78°C, 8–12 hours).

Mechanism : Acid-catalyzed cyclocondensation forms the 3,4-dihydropyrimidin-2(1H)-one scaffold. The 2,4-dimethoxyphenyl group incorporates regioselectively at C-6 due to electronic effects.

Yield : 68–72% after recrystallization from ethanol.

C-2 Substitution with 4-Ethylpiperazine

The chloropyrimidine intermediate (synthesized via POCl3-mediated chlorination) undergoes nucleophilic aromatic substitution:

  • Chloropyrimidine (1.0 equiv)

  • 4-Ethylpiperazine (2.5 equiv)

  • Solvent : DMF at 100°C for 6 hours.

Regioselectivity : The C-2 position is preferentially substituted due to lower electron density compared to C-4, as confirmed by DFT calculations.

Purification : Column chromatography (SiO2, ethyl acetate/methanol 9:1) yields 58–63% product.

Esterification and Final Functionalization

The carboxylate group at C-5 is introduced via:

  • Reaction : Treatment with ethyl chloroformate (1.1 equiv) in dichloromethane with triethylamine (2.0 equiv) at 0°C.

  • Workup : Aqueous extraction followed by solvent evaporation yields the final compound.

Purity : >95% (HPLC, C18 column, acetonitrile/water 70:30).

Optimization Strategies

Catalytic Systems

  • Trichlorosalicylic acid outperforms traditional HCl or H2SO4 in Biginelli reactions, reducing side-product formation.

  • Microwave-assisted synthesis (100°C, 30 minutes) increases cyclization yields to 82%.

Solvent Effects

  • Ethanol : Optimal for cyclocondensation due to polarity and boiling point.

  • DMF : Enhances nucleophilicity of 4-ethylpiperazine in substitution reactions.

Characterization and Analytical Data

Spectroscopic Confirmation

Technique Key Signals
1H NMR (400 MHz, CDCl3) δ 1.25 (t, 3H, -CH2CH3), 3.45 (m, 8H, piperazine), 5.12 (s, 1H, C4-H), 6.52 (d, 2H, aromatic).
13C NMR (100 MHz, CDCl3) δ 165.8 (C=O), 152.4 (C-2), 112.7–159.3 (aromatic carbons).
IR (KBr) 1725 cm⁻¹ (ester C=O), 1660 cm⁻¹ (pyrimidinone C=O).

Chromatographic Purity

  • HPLC Retention Time : 8.2 minutes (acetonitrile/water 70:30, flow rate 1.0 mL/min).

  • Mass Spec (ESI+) : m/z 441.2 [M+H]+ (calculated 440.5).

Comparative Analysis of Methodologies

Parameter Traditional Method Optimized Method
Reaction Time 12–18 hours6–8 hours (microwave-assisted)
Yield 60–68%75–82%
Purity 90–92%95–97%
Catalyst HClTrichlorosalicylic acid

Challenges and Troubleshooting

  • Byproduct Formation : Over-alkylation at C-4 can occur if excess 4-ethylpiperazine is used. Mitigated by stoichiometric control.

  • Solubility Issues : The final compound exhibits limited solubility in aqueous buffers, necessitating DMSO for biological assays.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-(2,4-dimethoxyphenyl)-2-(4-ethylpiperazin-1-yl)-4-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to a hydroxyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily studied for its potential therapeutic applications due to its structural characteristics that allow interaction with biological targets. The tetrahydropyrimidine core is known for its versatility in drug design, particularly as it can mimic natural substrates and interact with various receptors.

Anticancer Activity

Recent studies have indicated that derivatives of tetrahydropyrimidines exhibit anticancer properties. Ethyl 6-(2,4-dimethoxyphenyl)-2-(4-ethylpiperazin-1-yl)-4-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate has been evaluated for its ability to inhibit tumor growth and induce apoptosis in cancer cell lines. The presence of the dimethoxyphenyl group enhances its lipophilicity and receptor affinity, which may contribute to its efficacy against specific cancer types .

Neuropharmacological Effects

The piperazine moiety in the compound suggests potential neuropharmacological applications. Compounds with similar structures have been explored for their effects on neurotransmitter systems, particularly in the treatment of anxiety and depression disorders. This compound may modulate serotonin and dopamine receptors, providing a basis for further research in this domain .

Synthesis and Chemical Properties

The synthesis of this compound has been optimized to enhance yield and purity. Various synthetic routes have been documented:

Green Chemistry Approaches

Recent advancements focus on environmentally friendly synthesis methods that reduce waste and energy consumption. For instance, solvent-free conditions have been employed to synthesize similar tetrahydropyrimidine derivatives efficiently . Such approaches are crucial for sustainable pharmaceutical manufacturing.

Characterization Techniques

Characterization of the compound involves techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These methods confirm the structure and purity of synthesized compounds, ensuring that they meet the required standards for biological testing .

Case Studies

Several case studies illustrate the practical applications of this compound:

Study Focus Findings
Study AAnticancer ActivityDemonstrated significant inhibition of cell proliferation in breast cancer cell lines with IC50 values lower than standard chemotherapeutics .
Study BNeuropharmacologyShowed promising results in animal models for anxiety reduction; potential mechanism linked to serotonin receptor modulation .
Study CSynthesis EfficiencyDeveloped a novel one-pot synthesis method that increased yield by 30% compared to traditional methods .

Mechanism of Action

The mechanism of action of Ethyl 6-(2,4-dimethoxyphenyl)-2-(4-ethylpiperazin-1-yl)-4-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.

Comparison with Similar Compounds

Compound A : Ethyl 6-(4-methoxyphenyl)-2-[4-(3-methoxyphenyl)piperazin-1-yl]-4-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate (CAS 879624-29-0)

  • Key Differences : Replaces 2,4-dimethoxyphenyl with 4-methoxyphenyl at position 6 and introduces a 3-methoxyphenyl-substituted piperazine at position 2.
  • Impact : Reduced steric bulk and electronic complexity compared to the target compound. The single methoxy group may lower lipophilicity (clogP ~2.8 vs. ~3.2 for the target) .

Compound B : Ethyl 4-(4-chlorophenyl)-6-hydroxy-2-phenyl-4,5-dihydro-5-pyrimidinecarboxylate

  • Key Differences : Features a 4-chlorophenyl group (electron-withdrawing) and hydroxyl group at position 6.
  • Impact: Chlorine substituents increase polarity but may reduce membrane permeability compared to methoxy groups.

Substituent Variations at Position 2

Compound C : Ethyl 4-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

  • Key Differences : Replaces the 4-ethylpiperazinyl group with a pyrazole moiety.
  • Impact : Loss of the piperazine’s basic nitrogen reduces solubility in acidic environments. Pyrazole’s planar structure may limit conformational flexibility .

Compound D : Ethyl 6-methyl-3-(2-methylprop-1-enyl)-2-oxo-4-phenyl-1,2,3,4-tetrahydro-pyrimidine-5-carboxylate

  • Key Differences: Substitutes the 4-ethylpiperazine with a non-polar isopropenyl group.

Functional Group Modifications

Compound E : Ethyl 4-(4-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate Monohydrate

  • Key Differences : Replaces the 4-oxo group with a thioxo group at position 2.
  • Higher crystallinity noted in X-ray studies (R factor = 0.044) .

Compound F : Ethyl 6-[4-(dimethylamino)phenyl]-4-hydroxy-2-oxo-4-(trifluoromethyl)hexahydropyrimidine-5-carboxylate

  • Key Differences: Incorporates a trifluoromethyl group and dimethylaminophenyl substituent.
  • Impact: The CF₃ group enhances metabolic stability and electronegativity, while the dimethylamino group increases basicity (pKa ~8.5 vs. ~7.2 for the target) .

Comparative Data Table

Compound Position 6 Substituent Position 2 Substituent Molecular Weight (g/mol) Key Properties/Bioactivity
Target Compound 2,4-Dimethoxyphenyl 4-Ethylpiperazin-1-yl 441.5 (estimated) High lipophilicity (clogP ~3.2)
Compound A 4-Methoxyphenyl 4-(3-Methoxyphenyl)piperazinyl 466.5 Moderate antibacterial activity
Compound B 4-Chlorophenyl Phenyl 360.8 Polar, low membrane permeability
Compound E 4-Hydroxyphenyl Thioxo 324.4 Enhanced crystallinity
Compound F 4-(Dimethylamino)phenyl Trifluoromethyl 414.4 Improved metabolic stability

Research Findings and Implications

Solubility: Piperazine derivatives (e.g., target compound and Compound A) exhibit higher aqueous solubility than non-polar analogs (e.g., Compound D) due to basic nitrogen atoms .

Biological Activity

Ethyl 6-(2,4-dimethoxyphenyl)-2-(4-ethylpiperazin-1-yl)-4-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate is a compound belonging to the tetrahydropyrimidine family, known for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, structural characteristics, and pharmacological effects based on recent studies.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the condensation of ethyl 6-(2,4-dimethoxyphenyl)-2-(4-ethylpiperazin-1-yl)-4-oxo-1,4,5,6-tetrahydropyrimidine with various reagents under controlled conditions. The compound's structure features a tetrahydropyrimidine ring that contributes to its biological activity.

Table 1: Structural Properties

PropertyValue
Molecular FormulaC20H26N2O4
Molecular Weight358.44 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

Antimicrobial Activity

Research has shown that derivatives of tetrahydropyrimidines exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains using the cup plate method. Results indicate that it has notable inhibitory effects on both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity Results

CompoundBacterial StrainZone of Inhibition (mm)
Ethyl CompoundStaphylococcus aureus15
Ethyl CompoundEscherichia coli12
Ethyl CompoundPseudomonas aeruginosa10

Anti-inflammatory Effects

The compound has also demonstrated anti-inflammatory properties. Studies suggest that modifications to the piperazine moiety can enhance these effects. The introduction of electron-withdrawing groups has been linked to improved lipophilicity and bioavailability, which may contribute to its efficacy in reducing inflammation.

Anticancer Activity

Tetrahydropyrimidine derivatives have been investigated for their anticancer potential. This compound has shown promise in inhibiting tumor cell proliferation in vitro. The mechanism appears to involve the modulation of cell cycle progression and induction of apoptosis in cancer cells.

Case Studies and Research Findings

  • Study on Antimicrobial Activity : A study evaluated various synthesized derivatives of tetrahydropyrimidines against pathogenic bacteria. The results indicated that certain derivatives exhibited higher antimicrobial activity than standard antibiotics .
  • Anti-inflammatory Mechanism Investigation : Another research focused on the anti-inflammatory effects of this compound through in vitro assays. It was found to significantly reduce pro-inflammatory cytokines in human cell lines .
  • Anticancer Evaluation : A recent study assessed the anticancer properties of related compounds in breast cancer cell lines, demonstrating significant cytotoxicity and potential for further development as therapeutic agents .

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